2-Bromo-3-(methylthio)pyridine

Nucleophilic aromatic substitution Regioselectivity Heterocycle synthesis

Laboratories constructing thienopyridine libraries require the exact C2-bromo/C3-methylthio regioisomer; generic substitution fails due to opposing electronic effects. 2-Bromo-3-(methylthio)pyridine enables sequential transformations: nucleophilic aromatic substitution at C2 followed by rapid (1h) palladium-catalyzed cross-coupling at bromine.

- Solid at RT (mp ~50°C) - compatible with automated solid-dispensing HTE platforms.
- Methylthio group stable under Pd catalysis without Cu co-catalysts.
- LogP 2.73 within lead-like lipophilicity range.

Molecular Formula C6H6BrNS
Molecular Weight 204.09
CAS No. 884863-17-6
Cat. No. B2948033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(methylthio)pyridine
CAS884863-17-6
Molecular FormulaC6H6BrNS
Molecular Weight204.09
Structural Identifiers
SMILESCSC1=C(N=CC=C1)Br
InChIInChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyQDUBYPZLIZYQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(methylthio)pyridine – Orthogonal Heterocycle Construction


2-Bromo-3-(methylthio)pyridine (CAS 884863-17-6) is a di-substituted pyridine building block featuring a C2‑bromine atom and a C3‑methylthio group . It is a solid at ambient temperature (predicted melting point ~50 °C), with a molecular formula C₆H₆BrNS, molecular weight 204.09 g mol⁻¹, LogP 2.73, and a typical commercial purity of ≥95 % [1]. The ortho-relationship of the bromine and methylthio substituents confers a unique regiochemical signature that enables sequential, chemoselective transformations – notably nucleophilic aromatic substitution (SNAr) at the 2‑position and palladium‑catalysed cross‑coupling at the remaining bromine site – making it a strategic intermediate for thienopyridine and other fused heterocyclic systems [2].

1
Orthogonal C2 (Br) and C3 (SMe) handles for sequential SNAr and cross-coupling
2
Regiochemically pure 2-bromo-3-(methylthio) isomer for thienopyridine synthesis
3
Solid-state format compatible with automated dispensing and HTE workflows

Why Generic Substitution Fails for 2-Bromo-3-(methylthio)pyridine


The C2‑bromine/C3‑methylthio substitution pattern of the target compound is not interchangeable with that of close analogs because the two substituents exert opposing electronic effects that govern both SNAr regiochemistry and cross‑coupling reactivity. When 2‑bromo‑3‑chloropyridine is treated with NaSMe, nucleophilic attack occurs exclusively at the 2‑position, yielding 3‑chloro‑2‑(methylthio)pyridine and leaving the bromine untouched – the desired 2‑bromo‑3‑(methylthio)pyridine is not formed (0 % yield) [1]. Conversely, the regioisomer 3‑bromo‑2‑(methylthio)pyridine, in which the methylthio group resides adjacent to the ring nitrogen, displays markedly slower Sonogashira coupling kinetics (overnight vs. 1 h) compared with the target compound [1]. These regiochemical and kinetic distinctions preclude generic substitution and mandate the procurement of the exact 2‑bromo‑3‑(methylthio)pyridine regioisomer for any multi‑step synthesis that exploits sequential C2‑SNAr then Pd‑mediated C–C bond formation.

2-Bromo-3-chloropyridine
SNAr with NaSMe occurs exclusively at C2, yielding 3-chloro-2-(methylthio)pyridine; target regioisomer not formed.
3-Bromo-2-(methylthio)pyridine
Regioisomer requires overnight Sonogashira coupling vs. 1 h for target; may not support telescoped flow-chemistry schedules.
Generic 2,3-dihalopyridines
Electronic mismatch: C3 substituent governs SNAr regiochemistry; random halogen patterns cannot reproduce target's chemoselectivity.

Quantitative Differentiation Evidence


Regioselective SNAr Synthesis

In a direct head‑to‑head comparison, 2‑bromo‑3‑fluoropyridine undergoes regiocontrolled SNAr with NaSMe (1.5 equiv, DMF, 0 °C to r.t., 1 h) to afford 2‑bromo‑3‑(methylthio)pyridine in 83 % isolated yield. Under identical conditions, the chlorine analog 2‑bromo‑3‑chloropyridine yields exclusively 3‑chloro‑2‑(methylthio)pyridine, i.e., the SNAr occurs at the 2‑position bearing the bromine rather than the chlorine, giving 0 % of the desired 2‑bromo‑3‑(methylthio)pyridine regioisomer [1].

Regioselective SNAr Synthesis
Head-to-head
83% yield vs. 0% target regioisomer
Target: from 2-bromo-3-fluoropyridine
Comparator: 2-bromo-3-chloropyridine gives only undesired 3-chloro-2-(methylthio)pyridine
Regiochemical identity is essential; chlorine analog fails to deliver target intermediate.
NaSMe (1.5 equiv), DMF, 0 °C to r.t., 1 h.
Nucleophilic aromatic substitution Regioselectivity Heterocycle synthesis

Sonogashira Coupling Kinetics

In the Sonogashira alkynylation step, the target compound – 2‑bromo‑3‑(methylthio)pyridine – achieves complete conversion with (hetero)arylalkynes within 1 h at 100 °C under standard PdCl₂(PPh₃)₂/CuI catalysis. The regioisomeric 3‑bromo‑2‑(methylthio)pyridine requires overnight heating at the same temperature to reach comparable conversion, as explicitly noted in the General Procedure [1]. Subsequent couplings with phenylacetylene confirmed 83 % yield for the target‑derived product (4a) within the 1‑h timeframe [1].

Sonogashira Coupling Kinetics
Head-to-head
1 h vs. overnight (≥10-fold faster)
Target: complete conversion in 1 h at 100 °C
Regioisomer 3-bromo-2-(methylthio)pyridine requires overnight heating
Reported faster coupling time supports higher throughput in library synthesis.
PdCl₂(PPh₃)₂/CuI, Et₃N, 100 °C; 83% isolated yield for target-derived product.
Sonogashira coupling Reaction kinetics Pd catalysis

Solid-State Handling Advantages

2‑Bromo‑3‑(methylthio)pyridine is a solid at ambient conditions with an EPI‑Suite‑predicted melting point of approximately 50 °C [1]. In contrast, the regioisomer 3‑bromo‑2‑(methylthio)pyridine (CAS 51933‑77‑8) is reported as a pale‑yellow liquid with a boiling point of 131–132 °C (at 22 Torr) . The solid‑state nature of the target compound simplifies weighing accuracy, reduces volatile loss during storage, and facilitates formulation into solid‑phase reaction setups, whereas the liquid comparator requires specialised liquid‑handling protocols and is more prone to oxidative degradation of the methylthio group during prolonged storage.

Solid-State Handling
Class-level
Solid (mp ~50 °C) vs. liquid comparator
Reported solid state supports gravimetric dispensing accuracy and reduced volatile loss.
Predicted mp from EPI Suite; liquid regioisomer bp 131–132 °C (22 Torr).
Physical properties Solid‑state handling Procurement logistics

Procurement-Relevant Application Scenarios


Thienopyridine Library Synthesis

The target compound is the essential entry point for the three‑step synthesis of 3‑halo‑2‑(hetero)arylthieno[3,2‑b]pyridines [1]. The C3‑methylthio group survives the SNAr installation from 2‑bromo‑3‑fluoropyridine (83 % yield) and the subsequent rapid Sonogashira coupling (1 h), enabling an efficient (semi)‑one‑pot protocol. Laboratories constructing thienopyridine‑focused compound collections should procure this specific regioisomer to exploit the kinetic advantage in the alkynylation step and the proven downstream halocyclization yields of 73–90 % [1].

Orthogonal Cross-Coupling Strategies

The methylthio substituent at C3 is stable under palladium catalysis in the absence of copper co‑catalysts [1][2]. This allows chemists to perform chemoselective Suzuki–Miyaura or Sonogashira couplings at the C2‑bromine site without concomitant oxidation or displacement of the thioether. The 1‑h Sonogashira coupling window demonstrated for this compound is particularly advantageous when telescoping reactions in flow‑chemistry setups, where short residence times are critical [1].

Automated High-Throughput Experimentation

Because 2‑bromo‑3‑(methylthio)pyridine is a solid (predicted mp ~50 °C) [3], it is compatible with automated solid‑dispensing robotic platforms commonly deployed in HTE laboratories. The liquid regioisomer 3‑bromo‑2‑(methylthio)pyridine would require liquid‑handler calibration and is more susceptible to evaporative loss during plate preparation, introducing weighing errors that compromise stoichiometric precision in miniaturised reaction screening.

Kinase and GPCR Targeted Libraries

The 2‑bromo‑3‑(methylthio)pyridine scaffold maps onto privileged pharmacophoric motifs found in kinase inhibitors and GPCR modulators. Its LogP of 2.73 sits within the favourable lipophilicity range for lead‑like compounds, and the methylthio group can serve as a metabolically modifiable handle (oxidation to sulfoxide/sulfone) after core scaffold assembly. The demonstrated Sonogashira coupling efficiency (1 h) supports rapid derivatisation of the C2 position with diverse alkyne fragments, enabling swift SAR exploration [1].

Application
Selection Property
Validation Focus
Thienopyridine library synthesis
Sequential SNAr / Sonogashira regiochemistry
Confirm C2 coupling efficiency and downstream halocyclization yields
Orthogonal cross-coupling strategies
Methylthio stability under Pd catalysis without Cu co-catalyst
Verify chemoselectivity at C2-Br in presence of C3-SMe
Automated high-throughput experimentation
Solid-state format at ambient temperature
Test solid-dispensing accuracy and stoichiometric precision on robotic platforms
Kinase and GPCR targeted libraries
Lead-like LogP (2.73) and metabolically modifiable SMe handle
Assess C2 alkyne derivatization scope and downstream sulfoxide/sulfone oxidation
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